molecular formula C17H22N4O3 B2776263 N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide CAS No. 871211-12-0

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No. B2776263
CAS RN: 871211-12-0
M. Wt: 330.388
InChI Key: PXQDHFHJSPVQOP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the concentration of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By increasing the concentration of GABA, this compound can reduce neuronal excitability and decrease seizure activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is its potency and selectivity for GABA transaminase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in studying the long-term effects of this compound in animal models, as well as its potential for clinical use in humans.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can be synthesized using a multi-step process involving the reaction of 1-cyanocyclopentylamine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with piperazine-1-carboxamide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that this compound increases the concentration of GABA in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety disorders.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c18-13-17(5-1-2-6-17)19-15(22)12-20-7-9-21(10-8-20)16(23)14-4-3-11-24-14/h3-4,11H,1-2,5-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQDHFHJSPVQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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